molecular formula C9H12F2O4 B15229446 dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate

dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate

Cat. No.: B15229446
M. Wt: 222.19 g/mol
InChI Key: MVNGFZDAWJMIGV-PHDIDXHHSA-N
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Description

Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate is an organic compound with a unique structure characterized by the presence of two fluorine atoms on a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane derivatives, which are functionalized to introduce the fluorine atoms and carboxylate groups.

    Esterification: The carboxylate groups are introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of difluorocyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of difluorocyclopentane-1,2-dimethanol.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate
  • Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C9H12F2O4/c1-14-7(12)5-3-9(10,11)4-6(5)8(13)15-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

MVNGFZDAWJMIGV-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(C[C@H]1C(=O)OC)(F)F

Canonical SMILES

COC(=O)C1CC(CC1C(=O)OC)(F)F

Origin of Product

United States

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